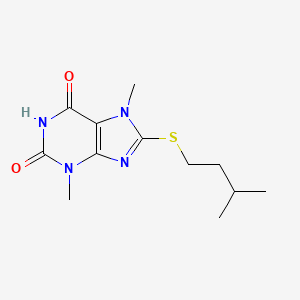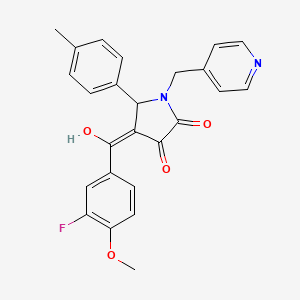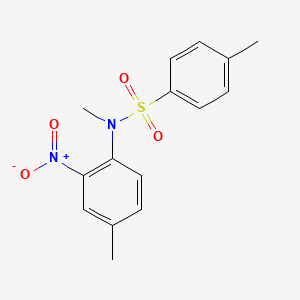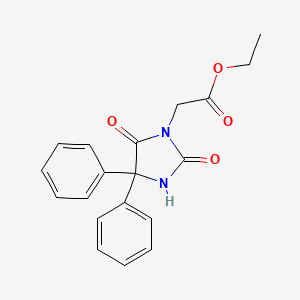![molecular formula C15H18N2 B12008144 4-Methyl-2-[(4-methylanilino)methyl]aniline CAS No. 73086-50-7](/img/structure/B12008144.png)
4-Methyl-2-[(4-methylanilino)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(4-methylanilino)methyl]aniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of two methyl groups and an aniline moiety, making it a derivative of aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methylanilino)methyl]aniline typically involves the reaction of 4-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(4-methylanilino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(4-methylanilino)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[(4-methylanilino)methyl]aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in electrophilic aromatic substitution reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-nitroaniline: Similar in structure but contains a nitro group instead of an aniline moiety.
4-Methyl-2-aminobenzylamine: Contains an additional amino group on the benzyl position.
4-Methyl-2-[(4-methoxyphenyl)amino]methyl]aniline: Contains a methoxy group instead of a methyl group.
Uniqueness
4-Methyl-2-[(4-methylanilino)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl groups and aniline moiety make it particularly useful in various synthetic and industrial applications.
Propiedades
Número CAS |
73086-50-7 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4-methyl-2-[(4-methylanilino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-11-3-6-14(7-4-11)17-10-13-9-12(2)5-8-15(13)16/h3-9,17H,10,16H2,1-2H3 |
Clave InChI |
UNXHWLRGIZVIGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)


![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)




